molecular formula C23H18N4O6S B2942464 ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-38-4

ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2942464
CAS No.: 851948-38-4
M. Wt: 478.48
InChI Key: GUDJKFFROXDQQM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Its structure includes a 4-methylphenyl group at position 3, a 2-nitrobenzamido substituent at position 5, and an ethyl carboxylate at position 1 (Figure 1). The electron-withdrawing nitro group and aromatic substituents contribute to its unique physicochemical and biological properties, distinguishing it from related analogs.

Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6S/c1-3-33-23(30)19-16-12-34-21(24-20(28)15-6-4-5-7-17(15)27(31)32)18(16)22(29)26(25-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDJKFFROXDQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can be employed to construct the pyridazine ring system . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It can be used in the development of bioactive molecules and as a probe for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Analogs and Substituent Variations

Compound Name R3 R5 Key Differences
Ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 4-methylphenyl 2-nitrobenzamido High reactivity due to ortho-nitro group; moderate solubility in DMSO
Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 4-chlorophenyl 3-methoxybenzamido Lower solubility (chloro group) but enhanced thermal stability
Ethyl 3-(4-methylphenyl)-5-(3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 4-methylphenyl 3-nitrobenzamido Reduced hydrogen bonding vs. ortho-nitro analog; lower bioactivity
Ethyl 3-(2-nitrophenyl)-5-(4-methylbenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate 2-nitrophenyl 4-methylbenzamido Higher logP (4.2) due to nitro at R3; poor aqueous solubility

Physicochemical Properties

Solubility and Lipophilicity

The ortho-nitro group in the target compound enhances reactivity but reduces aqueous solubility compared to methoxy or methyl analogs. Its logP (3.8) is intermediate, balancing the hydrophobic 4-methylphenyl and polar nitro groups . In contrast, the 4-chlorophenyl analog exhibits lower solubility (0.12 mg/mL in water) due to stronger hydrophobic interactions .

Thermal Stability

The target compound decomposes at 218°C, outperforming the 4-chlorophenyl analog (195°C) but underperforming against the 3-methoxybenzamido derivative (235°C). The nitro group’s electron-withdrawing nature destabilizes the core at high temperatures .

Kinase Inhibition

The target compound shows moderate activity against JAK3 kinase (IC50 = 1.2 µM), outperforming the 3-nitrobenzamido analog (IC50 = 5.6 µM). The ortho-nitro group likely enhances binding via dipole interactions .

Anti-inflammatory Effects

In carrageenan-induced edema models, the compound reduces inflammation by 48% at 10 mg/kg, comparable to the 4-chlorophenyl analog (45%) but less effective than the 3-methoxy derivative (62%) .

Biological Activity

Ethyl 3-(4-methylphenyl)-5-(2-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class. Its unique structure, characterized by a thieno[3,4-d]pyridazine core and various functional groups, has attracted interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's molecular formula is C19H18N4O5SC_{19}H_{18}N_{4}O_{5}S, and its structure includes a nitrobenzamido group and an ethyl ester. The presence of these functional groups is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitro group can undergo reduction to an amino group, which may enhance its interaction with biological macromolecules. Additionally, the thieno[3,4-d]pyridazine core may facilitate binding to enzyme active sites or receptor sites, influencing various cellular pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study evaluated the antibacterial effects of related thienopyridazine derivatives against several bacterial strains. The results showed significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

In vitro studies have demonstrated that thienopyridazine derivatives can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival. For instance, a derivative showed cytotoxicity against human breast cancer cells (MCF-7) and induced cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Data Summary

Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in MCF-7 cells
Anti-inflammatoryReduced pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various thienopyridazine derivatives against Gram-positive and Gram-negative bacteria. This compound was among the most effective compounds tested.
  • Cytotoxicity Against Cancer Cells : In a study focused on breast cancer treatment, researchers found that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

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